![molecular formula C18H22ClN3O4 B14142694 N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine CAS No. 957023-36-8](/img/structure/B14142694.png)
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a chlorine atom and a methyl group, along with a peptide linkage to L-alanine and L-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloro-1-methyl-1H-indole, is synthesized through a series of reactions involving chlorination and methylation of indole.
Peptide Coupling: The indole derivative is then coupled with L-alanine and L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers and continuous flow reactors can be employed to enhance efficiency and yield. The use of protective groups and optimized reaction conditions ensures the selective formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, resulting in the corresponding alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The indole ring can interact with various proteins and enzymes, modulating their activity. The peptide linkage to L-alanine and L-valine may facilitate its binding to specific receptors or transporters, influencing cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[(5-chloro-1H-indol-2-yl)carbonyl]-L-alanine: Lacks the methyl group and valine residue.
N-[(5-bromo-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine: Substitutes chlorine with bromine.
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-leucine: Replaces valine with leucine.
Uniqueness
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine is unique due to the presence of both chlorine and methyl substituents on the indole ring, along with the specific peptide linkage to L-alanine and L-valine. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
957023-36-8 |
|---|---|
Fórmula molecular |
C18H22ClN3O4 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(5-chloro-1-methylindole-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22ClN3O4/c1-9(2)15(18(25)26)21-16(23)10(3)20-17(24)14-8-11-7-12(19)5-6-13(11)22(14)4/h5-10,15H,1-4H3,(H,20,24)(H,21,23)(H,25,26)/t10-,15-/m0/s1 |
Clave InChI |
XACFSEWOGUJZMX-BONVTDFDSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


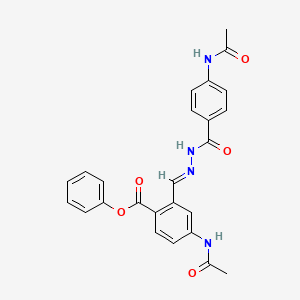
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14142615.png)

![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
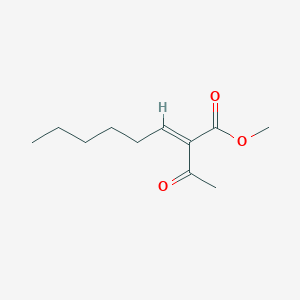
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
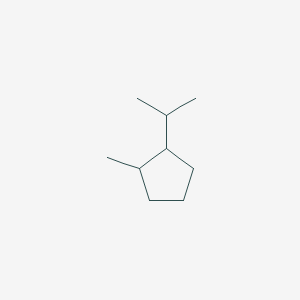
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
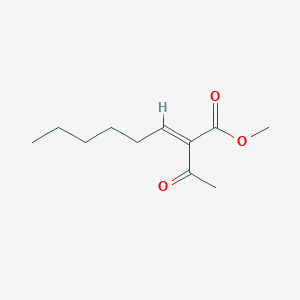

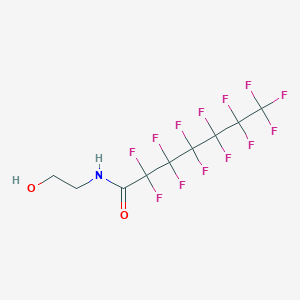

![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
